Obelmycin F

Description

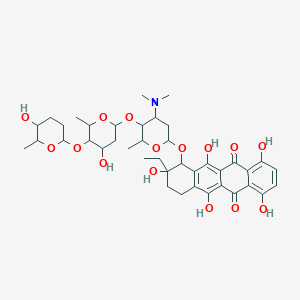

Obelmycin F is an anthracycline-class antibiotic produced by Streptomyces purpurascens. It belongs to the γ-isoRMN (γ-isorhodomycinone) glycoside family, characterized by a tetracyclic aglycone core linked to deoxy sugars. Structurally, this compound contains L-Rhodosamine and 2-deoxyfucose but lacks L-Rhodinose, a sugar moiety present in some other rhodomycin analogs . Its identification is supported by UV-visible spectra (peaks at 297 nm, 492 nm, and 527 nm) and FT-IR data (hydrogen-bonded carbonyl at 1600 cm⁻¹) .

Biological studies reveal moderate antimicrobial activity against Gram-positive bacteria (MIC >20 µg/mL) and low cytotoxicity (IC₅₀ ~15 µM or ~8 µg/mL against HeLa cells) . Its reduced potency compared to other anthracyclines is attributed to the position of glycosylation (C-10 on the aglycone), which influences cellular uptake and target binding .

Properties

CAS No. |

107826-16-4 |

|---|---|

Molecular Formula |

C14H10N2O3S |

Molecular Weight |

787.8 g/mol |

IUPAC Name |

10-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H53NO15/c1-7-40(50)13-12-19-28(34(47)32-31(33(19)46)35(48)29-22(43)8-9-23(44)30(29)36(32)49)39(40)56-26-14-20(41(5)6)37(17(3)52-26)55-27-15-24(45)38(18(4)53-27)54-25-11-10-21(42)16(2)51-25/h8-9,16-18,20-21,24-27,37-39,42-47,50H,7,10-15H2,1-6H3 |

InChI Key |

HLNBIKIAALFYJX-UHFFFAOYSA-N |

SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |

Synonyms |

obelmycin F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences and Implications

Sugar Composition: this compound lacks L-Rhodinose, a sugar critical for enhancing membrane permeability in Rhodomycin B. This absence correlates with its higher MIC values . Alldimycin B and Rhodomycin B contain L-Rhodinose, contributing to their lower MICs (2 µg/mL vs. >20 µg/mL for this compound) .

Aglycone Configuration :

- The γ-isoRMN aglycone in this compound differs from the α-RMN configuration in Alldimycin B. γ-IsoRMN glycosides exhibit weaker DNA intercalation, reducing cytotoxicity compared to α-RMN analogs .

Biosynthetic Pathway :

- This compound is produced by S. purpurascens, while Alldimycin B and Rhodomycin B are derived from S. violaceus. Strain-specific glycosyltransferases likely explain variations in sugar attachment .

Toxicity Profile :

- This compound shows lower cytotoxicity (IC₅₀ ~8 µg/mL) compared to Rhodomycin B (IC₅₀ ~1 µg/mL), suggesting a safer profile for therapeutic exploration despite reduced potency .

Research Findings and Contradictions

- Misidentification of L-Rhodinose: Initial reports suggested this compound contained L-Rhodinose, but subsequent acid hydrolysis and TLC (Rf = 0.48 in CHCl₃:MeOH:NH₃) confirmed its absence, reclassifying it as a deoxyfucosyl derivative .

- Discrepancies in IC₅₀ Values : this compound’s IC₅₀ (~8 µg/mL) in recent studies contradicts earlier reports (1 µg/mL) , possibly due to variations in assay conditions or purity.

- Ecological Role: Unlike Azinomycin B (antitumor) or Indolmycin (antibacterial), this compound’s ecological function remains unclear, though it may regulate microbial communities on algal surfaces .

Q & A

Q. What methodologies are recommended for the initial structural characterization of Obelmycin F?

To confirm the molecular structure of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS). For purity assessment, use HPLC with UV/Vis or diode array detection (DAD) and compare retention times to known standards. Ensure reproducibility by documenting solvent systems, column specifications, and temperature conditions in detail .

Q. How should researchers design preliminary bioactivity assays for this compound?

Begin with in vitro antimicrobial susceptibility testing (e.g., broth microdilution or agar diffusion assays) against Gram-positive and Gram-negative bacterial panels. Include positive controls (e.g., vancomycin for Gram-positive bacteria) and negative controls (solvent-only treatments). Report minimum inhibitory concentrations (MICs) with triplicate measurements and statistical variance (e.g., standard deviation) .

Q. What experimental protocols are critical for ensuring the reproducibility of this compound synthesis?

Document reaction conditions (temperature, pH, catalysts), purification steps (e.g., column chromatography gradients), and analytical validation (e.g., NMR purity >95%). Adhere to the Beilstein Journal’s guidelines for compound preparation: include full spectral data for novel intermediates and cross-reference established synthetic routes for known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review of assay conditions: compare bacterial strains, growth media, and incubation times. Validate discrepancies using orthogonal assays (e.g., time-kill kinetics vs. static MICs). Investigate potential confounding factors, such as compound stability in storage or solvent interactions. Cross-reference raw data from primary literature and replicate experiments under standardized conditions .

Q. What strategies are effective for elucidating this compound’s mechanism of action against drug-resistant pathogens?

Combine transcriptomic profiling (RNA-seq) of treated bacterial cells with proteomic analysis (LC-MS/MS) to identify dysregulated pathways. Use fluorescent probes (e.g., membrane potential dyes) to assess cell wall integrity. Validate hypotheses via genetic knockout models (e.g., CRISPR-Cas9) to test target essentiality. Ensure statistical rigor with false discovery rate (FDR) corrections for omics data .

Q. How should researchers design in vivo efficacy studies for this compound while addressing ethical and methodological challenges?

Select animal models (e.g., murine sepsis) with pharmacokinetic/pharmacodynamic (PK/PD) parameters aligned to human dosing. Include control groups for toxicity (e.g., liver/kidney function markers) and efficacy (e.g., bacterial load reduction). Follow institutional ethical guidelines for humane endpoints and sample size justification (power analysis with α=0.05, β=0.2). Publish negative results to avoid publication bias .

Q. What computational approaches are suitable for predicting this compound’s structure-activity relationships (SAR)?

Perform molecular docking (e.g., AutoDock Vina) against known bacterial targets (e.g., penicillin-binding proteins) and validate with molecular dynamics simulations (GROMACS). Use QSAR models trained on analogous compounds to predict toxicity or resistance potential. Cross-validate predictions with experimental mutagenesis data .

Data Management & Reporting Standards

Q. How should researchers address data management challenges in multi-institutional this compound studies?

Develop a FAIR (Findable, Accessible, Interoperable, Reusable) data plan: store raw spectra, assay data, and statistical scripts in repositories like Zenodo or Figshare. Use standardized metadata templates (e.g., ISA-Tab) for experimental workflows. Reference the Beilstein Journal’s requirements for supplementary data archiving .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics datasets, employ Benjamini-Hochberg correction for multiple hypotheses. Provide raw data, code, and effect sizes in supplementary materials .

Ethical & Methodological Pitfalls

Q. How can researchers avoid biases in interpreting this compound’s therapeutic potential during early-stage studies?

Pre-register study protocols (e.g., on Open Science Framework) to deter selective reporting. Blind assay readouts and randomize sample processing orders. Disclose funding sources and conflicts of interest in publications. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions prospectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.